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Compound Name:
carboxylate
CAS No.: 103858-54-4
- 7

Executive Summary

Bromoindole alkaloids, predominantly isolated from marine sources such as Laurencia red
algae, Aplysia sea hares, and sponges like Hyrtios and Geodia, represent a privileged scaffold
in drug discovery. Their structural diversity—ranging from simple brominated tryptamines to
complex bis-indole macrocycles—often correlates with potent kinase inhibitory, antimicrobial,
and anticancer activities.

However, the structural elucidation of these compounds presents unique challenges. The
electron-withdrawing nature of bromine alters standard chemical shifts, while the scarcity of
protons on highly substituted indole rings creates "silent” zones in 2D NMR. This guide
provides a rigorous, self-validating workflow for the isolation and structural assignment of novel
bromoindoles, integrating high-resolution mass spectrometry (HRMS), multidimensional NMR,
and chiroptical methods.

Phase 1: Isolation and Purification Strategy

Objective: Obtain >95% purity to ensure spectroscopic signals are intrinsic to the analyte and
not artifacts of co-eluting metabolites.

The "Soft" Extraction Protocol
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Marine bromoindoles can be labile. Avoid aggressive acid/base treatments during initial

extraction to prevent dehalogenation or polymerization.

Step 1: Lyophilize the biological material (sponge/algae) to remove water, which interferes
with organic solvent penetration.

Step 2: Extract with MeOH:DCM (1:1). Methanol disrupts cell membranes, while
Dichloromethane (DCM) solubilizes the lipophilic indole core.

Step 3: Desalt via C18 Flash Chromatography. Load crude extract onto a C18 cartridge;
wash with H20 to remove salts/sugars, then elute bromoindoles with 100% MeOH.

High-Performance Liquid Chromatography (HPLC)

Isocratic elution often fails for complex marine extracts. A gradient approach is mandatory.

Standard Protocol for Bromoindoles:

Column: Phenyl-Hexyl or C18 (5 um, 250 x 10 mm). Why? Phenyl-hexyl phases offer
superior pi-pi selectivity for separating indole regioisomers.

Mobile Phase A: Water + 0.1% Formic Acid (FA).
Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.
Gradient: 10% B to 100% B over 30 minutes.

Detection: UV at 220 nm (peptide bond/indole absorption) and 280 nm (tryptophan-like
aromatic system).

Figure 1: Optimized isolation workflow for lipophilic marine alkaloids.

Phase 2: Mass Spectrometry — The Bromine
Signature

Objective: Determine the molecular formula and the number of bromine atoms (

) prior to NMR analysis.
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Bromine has two stable isotopes,

(50.69%) and

(49.31%), existing in a near 1:1 ratio. This creates a distinct "isotopic fingerprint" that serves as
the first checkpoint in structural verification.

Interpreting the Isotopic Envelope

Do not rely solely on the monoisotopic mass (

). You must analyze the full isotopic envelope (

)

Pattern Signature .
Br Count . . Interpretation
(Approximate Intensity)

Single bromine atom.
1Br 1:1(M:M+2) Characteristic "twin tower"

peaks.

Two bromines. The center
2 Br 1:2:1(M: M+2: M+4) peak is double the height of

the satellites.

Three bromines.[1] Two central

3 Br 1:3:3:1 peaks are dominant and equal.

[2]

Protocol:

Acquire LC-HRMS (ESI+) data.

Identify the base peak.[2]

Zoom into the molecular ion cluster.

Compare the experimental intensity ratio to the theoretical distribution calculated by the
binomial expansion
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Figure 2: Decision logic for assigning halogen count based on MS isotopic patterns.

Phase 3: NMR Spectroscopy — The Backbone
Solution

Objective: Solve the regiochemistry of the bromine substitution and the connectivity of the side
chain.

The "Heavy Atom" Effect

Bromine is electronegative but also large (polarizable). Its effect on chemical shifts is distinct
from lighter halogens like fluorine.

 H NMR: Protons ortho to the bromine are typically deshielded (shifted downfield) due to the
inductive effect (-1).

¢ C NMR: The carbon directly attached to bromine (

) experiences a shielding effect (upfield shift), often appearing between 110-115 ppm in
bromoindoles, contrary to the expected deshielding seen with oxygen or nitrogen.

Regiochemistry Assignment (The 5- vs. 6-Br Dilemma)

Distinguishing 5-bromoindole from 6-bromoindole is a common challenge.
e 5-Bromoindole: The coupling pattern for H-4 and H-6 is a meta-coupling (

Hz). H-4 appears as a doublet (d) with small coupling, and H-6 as a doublet of doublets (dd).

e 6-Bromoindole: H-5 and H-7 show meta-coupling. H-7 is often a narrow doublet.

Table 1: Characteristic NMR Data for 5-Bromoindole Core (in CDCls)
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Positi Multiplicit Key HMBC
osition ultiplici
(ppm) plicity (ppm) Correlations
NH-1 8.10 brs - -
H-2
C-2 7.19 t 125.3
C-3,C-3a, C-7a
H-3
C-3 6.47 t 102.3
C-2,C-3a,C-7a
d( H-4
C-4 7.76 121.8
) C-3, C-6, C-7a
C-5 - - 113.0 -
dd ( H-6
C-6 7.21 124.8
) C-4,C-7a
d( H-7
C-7 7.27 112.5
) C-5, C-3a

The "Silent" Connectivity Protocol (HMBC)

In substituted bromoindoles, quaternary carbons are abundant. Standard HSQC is insufficient.
o Experiment:

H-

N HMBC (or LR-HSQC).

o Rationale: The indole NH proton is a distinct anchor. It typically correlates with C-2, C-3, C-
3a, and C-7a. This ties the benzene ring to the pyrrole ring, proving the bicyclic core integrity.

Figure 3: Critical HMBC correlations from the Indole NH proton to establish the bicyclic
framework.
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Phase 4: Stereochemical Assignment

Objective: Determine the absolute configuration (R/S) of chiral centers in the side chain.

Electronic Circular Dichroism (ECD)

For bromoindoles, the indole chromophore produces distinct Cotton effects (CE) in the UV
region (200-300 nm).

o Method: Calculate the theoretical ECD spectrum of the putative (R)-isomer using Time-
Dependent Density Functional Theory (TD-DFT) (e.g., B3LYP/6-31G*).

» Validation: Compare the calculated spectrum with the experimental data. A mirror-image
match confirms the enantiomer.

X-Ray Crystallography (The Gold Standard)

Bromine is a "heavy atom" with a high scattering factor (

). This makes bromoindoles ideal for X-ray diffraction because the anomalous dispersion of
bromine allows for the determination of absolute structure without needing additional
derivatization.

o Flack Parameter: For a correct absolute structure, the Flack parameter should be near 0.0
(e.q.,

). Avalue of 1.0 indicates the inverted structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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